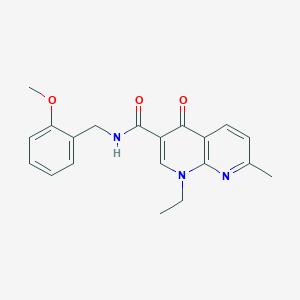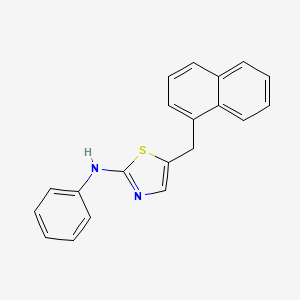
5-(1-naphthylmethyl)-N-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 5-(1-naphthylmethyl)-N-phenyl-1,3-thiazol-2-amine, often involves cyclization reactions, where precursor molecules undergo chemical transformations to form the thiazole core. Methods such as the reaction of substituted thioureas or thioamides with α-haloketones or α,β-unsaturated carbonyl compounds are common. Specific synthesis routes depend on the desired substituents on the thiazole ring and the complexity of the target molecule.
Molecular Structure Analysis
Thiazole derivatives, including this compound, exhibit a planar thiazole core, which can engage in π-π stacking interactions due to the aromatic nature of the thiazole and naphthyl rings. These interactions are crucial for the molecular packing in the solid state and can influence the compound's physical properties and reactivity. The spatial arrangement of the substituents affects the molecule's overall shape and its potential biological activity.
Chemical Reactions and Properties
Compounds with a thiazole core can participate in various chemical reactions, including nucleophilic substitutions at the thiazole ring, electrophilic substitutions at the phenyl and naphthyl rings, and cycloadditions. The reactivity can be modulated by the nature of the substituents, which can either activate or deactivate the ring towards certain reactions. The presence of both electron-donating and electron-withdrawing groups in this compound can lead to unique reactivity patterns.
Physical Properties Analysis
The physical properties of thiazole derivatives are influenced by their molecular structure. Properties such as melting point, solubility in various solvents, and crystalline structure can be predicted based on the compound's molecular geometry and intermolecular interactions. For instance, strong hydrogen bonding or π-π stacking can lead to higher melting points and lower solubility in nonpolar solvents.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, electrophilic and nucleophilic reactivity, and redox behavior, are determined by its functional groups. The thiazole ring's nitrogen and sulfur atoms can act as nucleophiles, while the aromatic rings can undergo electrophilic substitution reactions. The compound's reactivity can also be influenced by the presence of substituents, which can stabilize or destabilize reactive intermediates.
References (Sources)
For detailed information on similar compounds and their properties, studies such as those on molecular cocrystals and synthesis of thiazole derivatives provide valuable insights:
Graham Smith & D. Lynch (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid. Acta Crystallographica. Section C, Crystal Structure Communications (source).
C. T. K. Kumar et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International (source).
R. Dani et al. (2013). Syntheses, spectral, X-ray and DFT studies of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole obtained by Mn(II) catalyzed reactions. Journal of Molecular Structure (source).
Propiedades
IUPAC Name |
5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-2-10-17(11-3-1)22-20-21-14-18(23-20)13-16-9-6-8-15-7-4-5-12-19(15)16/h1-12,14H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYELZDXKFSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
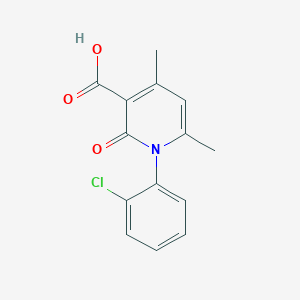
![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
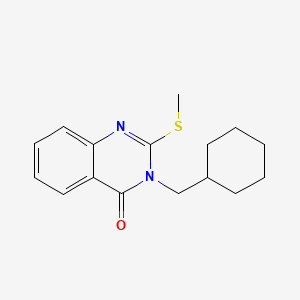
![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)
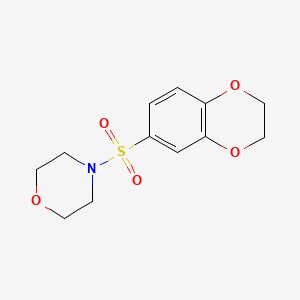

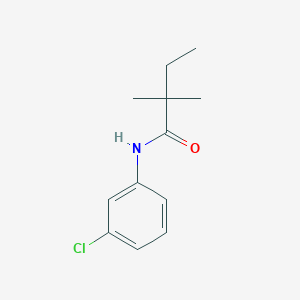
![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)
